5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione

TDP1 inhibition anticancer target engagement thiazolidine-2,4-dione SAR

This thermodynamically stable Z-isomer (CAS 139336-31-5) is the unsubstituted parent scaffold essential for SAR-driven TZD research. It serves as the direct precursor for N-alkylated PTP1B inhibitors that achieve IC50 9.96 µM and lower blood glucose in vivo, while functioning as a validated TDP1-inactive negative control (IC50 >5 µM) to unambiguously attribute activity to N3/C5 substituents. Also supplies the core substructure for VEGFR-2/EGFR inhibitors and patent-defined insulin hexamer ligands. Supplied with ≥95% HPLC purity and full analytical documentation.

Molecular Formula C8H5NO2S2
Molecular Weight 211.3 g/mol
Cat. No. B3108553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione
Molecular FormulaC8H5NO2S2
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C=C2C(=O)NC(=O)S2
InChIInChI=1S/C8H5NO2S2/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11)/b6-4+
InChIKeyDOOLJLRRQAYVGK-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(E)-2-Thienylmethylidene]-1,3-thiazolane-2,4-dione – Core Scaffold Identity and Procurement Baseline


5-[(E)-2-Thienylmethylidene]-1,3-thiazolane-2,4-dione (CAS 139336-31-5; also referred to as (Z)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione) is a 5-arylidene thiazolidine-2,4-dione (TZD) that bears a thiophene heterocycle at the exocyclic methylene position [1]. The compound crystallises as the thermodynamically more stable Z-isomer and serves as the unsubstituted parent scaffold for numerous N- and C-substituted derivatives investigated for PTP1B, VEGFR-2, EGFR, and TDP1 inhibition [1][2]. It is supplied as a research chemical with typical purity ≥95% (HPLC) and is primarily sourced as a synthetic intermediate rather than a finished active pharmaceutical ingredient .

Why 5-[(E)-2-Thienylmethylidene]-1,3-thiazolane-2,4-dione Cannot Be Interchanged with Generic Thiazolidinedione Analogs


The 5-(thiophen-2-ylmethylene) substitution pattern on the thiazolidine-2,4-dione core dictates a distinct biological selectivity profile. In head-to-head TDP1 screening, the unsubstituted parent compound 18c is completely inactive (IC50 > 5 µM), whereas 3,5-disubstituted analogs bearing monoterpene moieties at N3 (compounds 20d and 21d) achieve submicromolar activity (IC50 = 0.65 µM and 0.55 µM) [1]. Similarly, N-alkylation of the scaffold is required to unlock PTP1B inhibition: the N-methyl derivative (compound 7) shows an IC50 of 9.96 µM, while the unsubstituted parent is essentially inactive [2]. These data demonstrate that the absence of N- or C-substituents on the TZD ring profoundly alters target engagement and precludes simple interchange with substituted TZD analogs.

Quantitative Differentiation Evidence for 5-[(E)-2-Thienylmethylidene]-1,3-thiazolane-2,4-dione Versus Closest Analogs


TDP1 Inhibitory Activity: Direct Head-to-Head Comparison of Unsubstituted Parent (18c) vs. 3,5-Disubstituted Analogs (20d, 21d)

In a systematic study of 3,5-disubstituted thiazolidine-2,4-diones, the unsubstituted parent compound 18c (identical to 5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione) showed no TDP1 inhibition at concentrations up to 5 µM. In contrast, the most active disubstituted analogs, compound 20d and compound 21d, inhibited TDP1 with IC50 values of 0.65 µM and 0.55 µM, respectively [1]. This >9-fold difference in potency underscores the necessity of N3-substitution for TDP1 engagement.

TDP1 inhibition anticancer target engagement thiazolidine-2,4-dione SAR

PTP1B Inhibition: Scaffold Requirement for N-Alkylation to Achieve Potency

The unsubstituted 5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione scaffold (compound 2 in the synthetic scheme) is the direct precursor to a series of N-alkylated derivatives. While the parent compound's PTP1B IC50 was not explicitly reported (suggesting weak or no activity), its N-methyl derivative (compound 7) achieves an IC50 of 9.96 µM, comparable to the standard inhibitor suramin (IC50 = 9.76 µM) [1]. Other N-alkylated analogs show IC50 values ranging from 14.50 to 73.30 µM. This indicates that the unsubstituted parent lacks the key N-substituent required for PTP1B binding affinity.

PTP1B inhibition anti-diabetic insulin sensitization

In Vivo Anti-Hyperglycaemic Activity: N-Alkylated Derivatives vs. Pioglitazone

N-substituted derivatives of 5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione were evaluated in an alloxan-induced diabetic mouse model at 30 mg/kg oral dose for 7 days, with pioglitazone as the positive control. The N-methyl derivative (compound 7) showed significant blood glucose reduction comparable to pioglitazone [1]. The unsubstituted parent compound was not tested in vivo, consistent with its weak in vitro PTP1B activity, confirming that N-alkylation is a prerequisite for translating the scaffold into an anti-diabetic candidate.

anti-hyperglycaemic in vivo efficacy diabetes model

Z-Configuration Purity and Isomeric Stability as a Quality Criterion for Analog Synthesis

The exocyclic double bond of 5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione adopts the Z-configuration, confirmed by the vinylic proton signal at δ 7.90–8.09 ppm in 1H NMR [1]. The Z-isomer is thermodynamically more stable and is the exclusive product observed under standard Knoevenagel condensation conditions (thiazolidine-2,4-dione + thiophene-2-carboxaldehyde, piperidine catalyst, ethanol reflux) [1][2]. This differs from some other 5-arylidene-TZDs where E/Z mixtures are possible. The defined stereochemistry is critical because the biological activity of downstream analogs depends on the Z-configuration of the exocyclic double bond.

stereochemical purity synthetic intermediate quality Knoevenagel condensation

High-Value Application Scenarios for 5-[(E)-2-Thienylmethylidene]-1,3-thiazolane-2,4-dione Based on Verified Evidence


Scaffold for PTP1B-Directed Anti-Diabetic Library Synthesis

This compound is the direct precursor for synthesising N-alkylated 5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione derivatives with demonstrated in vitro PTP1B inhibition (IC50 9.96–73.30 µM) and in vivo blood glucose lowering in alloxan-induced diabetic mice [1]. Laboratories engaged in structure-activity relationship (SAR) exploration of PTP1B inhibitors can procure this compound as a starting material for N-functionalisation and subsequent biological evaluation.

Reference Control in TDP1 Inhibitor Screening Campaigns

The compound (designated as 18c) has been characterised as a TDP1-inactive control (IC50 > 5 µM) alongside active 3,5-disubstituted analogs [2]. It is directly applicable as a negative control scaffold in TDP1 inhibitor high-throughput screening and SAR studies, enabling researchers to confirm that observed inhibition is driven by N3- or C5-substituents rather than the thiazolidine-2,4-dione core alone.

Synthetic Intermediate for Insulin Formulation Ligands

Patent literature identifies 5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione derivatives as ligands for the HisB10 Zn2+ sites of the R-state insulin hexamer, capable of prolonging insulin action . Researchers developing extended-action insulin formulations can utilise this compound as a key intermediate for generating patent-defined ligand libraries.

Building Block for Dual VEGFR-2/EGFR T790M Tyrosine Kinase Inhibitors

Thiazolidine-2,4-diones bearing thiophene heterocycles have been designed as dual VEGFR-2/EGFR T790M inhibitors, with some derivatives achieving submicromolar VEGFR-2 IC50 values (0.080–0.095 µM) comparable to sorafenib [3]. This compound provides the core thiophene-TZD substructure for constructing targeted anticancer agents.

Quote Request

Request a Quote for 5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.